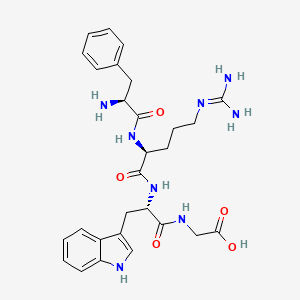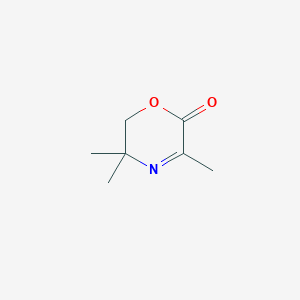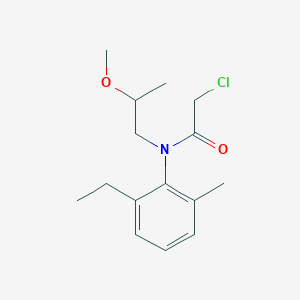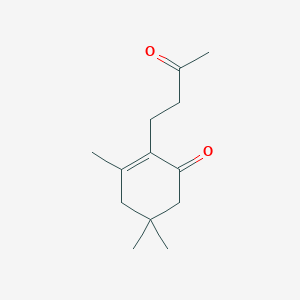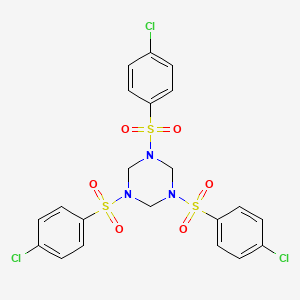
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three 4-chlorobenzene-1-sulfonyl groups attached to a 1,3,5-triazinane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the 4-chlorobenzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. The sulfonyl groups play a crucial role in these interactions, as they can form strong bonds with the active sites of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tris(4-methylbenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-nitrobenzene-1-sulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(4-fluorobenzene-1-sulfonyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(4-chlorobenzene-1-sulfonyl)-1,3,5-triazinane is unique due to the presence of the 4-chlorobenzene-1-sulfonyl groups, which impart specific chemical and biological properties. The chlorine atoms enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
52082-69-6 |
|---|---|
Fórmula molecular |
C21H18Cl3N3O6S3 |
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
1,3,5-tris[(4-chlorophenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3O6S3/c22-16-1-7-19(8-2-16)34(28,29)25-13-26(35(30,31)20-9-3-17(23)4-10-20)15-27(14-25)36(32,33)21-11-5-18(24)6-12-21/h1-12H,13-15H2 |
Clave InChI |
ZHNDMNIHPDGRHZ-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
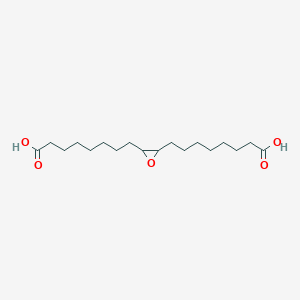
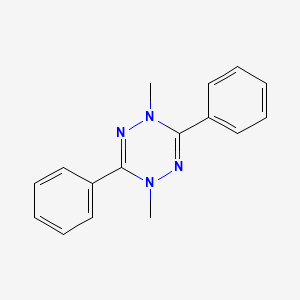

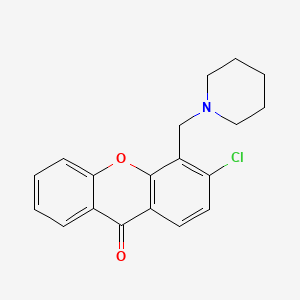
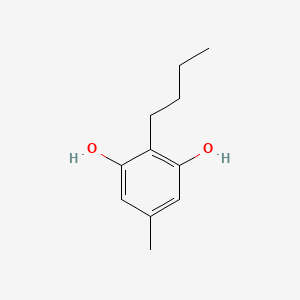
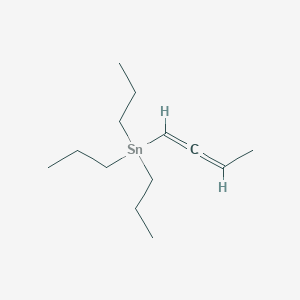
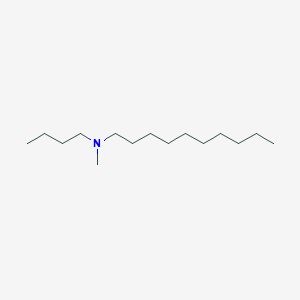

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
